molecular formula C12H10BrClN2 B1525530 3-bromo-N-(5-chloro-2-methylphenyl)pyridin-2-amine CAS No. 1275259-37-4

3-bromo-N-(5-chloro-2-methylphenyl)pyridin-2-amine

Cat. No. B1525530
M. Wt: 297.58 g/mol
InChI Key: MBLBQYCLEBZQFC-UHFFFAOYSA-N
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Description

“3-bromo-N-(5-chloro-2-methylphenyl)pyridin-2-amine” is a chemical compound with the molecular formula C12H10BrClN2 . It has an average mass of 297.578 Da and a monoisotopic mass of 295.971588 Da .

Scientific Research Applications

Selective Amination Processes

  • Catalyzed Amination of Polyhalopyridines : A study describes the catalyzed amination of polyhalopyridines, including compounds similar to "3-bromo-N-(5-chloro-2-methylphenyl)pyridin-2-amine", using a palladium-Xantphos complex. This process predominantly yields aminopyridines with high selectivity and yield (Ji, Li, & Bunnelle, 2003).

Synthesis of Novel Derivatives

  • Suzuki Cross-Coupling Reaction : Another research focuses on the synthesis of novel pyridine derivatives through Suzuki cross-coupling reactions. This involves compounds structurally related to "3-bromo-N-(5-chloro-2-methylphenyl)pyridin-2-amine", and the study includes quantum mechanical investigations and evaluations of biological activities (Ahmad et al., 2017).

Catalytic Amination for Various Substrates

  • Palladium-Catalyzed Amination : Research on a simple and efficient catalyst system for palladium-catalyzed amination of various aryl halides, including chloropyridines, is relevant. This study highlights the effectiveness of certain ligands in these reactions (Wolfe et al., 2000).

Application in Medicinal Chemistry

  • Synthesis of Three-Dimensional Molecular Scaffold : A study reports a two-step synthesis process starting from a compound similar to "3-bromo-N-(5-chloro-2-methylphenyl)pyridin-2-amine". This process is significant in medicinal chemistry for creating small molecules that adapt to the three-dimensional binding sites of biological targets (Schmid, Schühle, & Austel, 2006).

properties

IUPAC Name

3-bromo-N-(5-chloro-2-methylphenyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrClN2/c1-8-4-5-9(14)7-11(8)16-12-10(13)3-2-6-15-12/h2-7H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLBQYCLEBZQFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC2=C(C=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-(5-chloro-2-methylphenyl)pyridin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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